(2-Methyl-5-aminophenyl)guanidine is an organic compound belonging to the guanidine class, characterized by its amine and guanidine functional groups. This compound is notable for its potential applications in pharmaceuticals and biochemical research due to its unique structural properties. It plays a crucial role in various biological processes and is involved in the synthesis of several important pharmaceutical agents.
The compound can be synthesized from simpler organic precursors, primarily through reactions involving amines and guanidine derivatives. It is classified as an aromatic amine due to the presence of an amino group attached to an aromatic ring, specifically a phenyl ring substituted with a methyl group at the 2-position and an amino group at the 5-position.
The synthesis of (2-Methyl-5-aminophenyl)guanidine typically involves several key steps:
One common method includes:
The molecular formula is C9H12N4, and its molecular weight is approximately 176.22 g/mol. The compound exhibits resonance stabilization due to the delocalization of electrons in its aromatic system.
(2-Methyl-5-aminophenyl)guanidine can participate in various chemical reactions:
Common reagents used in these reactions include:
(2-Methyl-5-aminophenyl)guanidine typically appears as a crystalline solid. Its melting point and solubility characteristics are influenced by its molecular structure and functional groups.
The compound exhibits:
Relevant data on solubility indicates that it is soluble in polar solvents such as water and ethanol, which facilitates its use in various chemical reactions .
(2-Methyl-5-aminophenyl)guanidine has several scientific uses:
Guanidine derivatives have transitioned from natural product isolation to synthetic therapeutic agents over the past century. Early discoveries focused on naturally occurring guanidines like streptomycin (antibacterial) and tetrodotoxin (neurotoxin), which demonstrated the profound biological influence of the guanidine moiety [1]. The 20th century witnessed strategic synthetic modifications, exemplified by proguanil (antimalarial, 1945) and metformin (antidiabetic, 1957), leveraging the guanidine group's strong basicity (pKa ~13) and hydrogen-bonding capacity for target engagement [4] [8]. Contemporary research emphasizes structural diversification, with >80 clinical candidates containing guanidine in development by 2023, highlighting its privileged scaffold status in oncology, antimicrobials, and CNS disorders [2] [8].
Aryl substitution transforms guanidine physicochemical properties and receptor affinity. Key advantages include:
Table 1: Impact of Aryl Substitution on Guanidine Properties
Aryl Substituent | pKa Range | Key Biological Consequence | Example Drug |
---|---|---|---|
None (unsubstituted) | 12-13 | High solubility, low membrane transit | Metformin (pro-drug) |
Ortho-methyl | 7-9 | Enhanced lipophilicity, tautomer control | (2-Methyl-5-aminophenyl)guanidine derivatives |
Pentafluoro | 5-6 | High membrane permeability, CNS uptake | Experimental kinase inhibitors |
4-Nitro | 6-7 | Strong electron withdrawal, redox activity | Antiparasitic leads |
(2-Methyl-5-aminophenyl)guanidine exemplifies strategic aryl-guanidine design. Its ortho-methyl group enforces conformational rigidity, while the para-amino group enables further derivatization (e.g., acylation, sulfonylation) for SAR exploration [3] [7]. Research highlights include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7